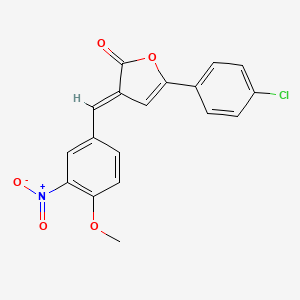![molecular formula C17H16F3N3O2 B6031605 3-(trifluoromethyl)-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B6031605.png)
3-(trifluoromethyl)-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(trifluoromethyl)-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
3-(trifluoromethyl)-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide binds to the ATP-binding site of BTK and inhibits its activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cells, leading to decreased tumor growth and improved survival in preclinical models. This compound also inhibits the production of cytokines and chemokines that promote tumor growth and inflammation.
実験室実験の利点と制限
One advantage of 3-(trifluoromethyl)-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, including oral bioavailability and long half-life. However, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
将来の方向性
There are several potential future directions for research on 3-(trifluoromethyl)-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide. One area of interest is the combination of this compound with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its antitumor activity. Another potential direction is the development of biomarkers to predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to explore its potential as a treatment for B-cell malignancies.
合成法
The synthesis of 3-(trifluoromethyl)-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide involves several steps, starting with the reaction of 3-nitrobenzoic acid with trifluoromethyl aniline to form 3-(trifluoromethyl)benzoic acid. The acid is then coupled with 2,4,6-trimethyl-3-aminopyridine to form the corresponding amide. Finally, the amide is treated with phosgene to form this compound.
科学的研究の応用
3-(trifluoromethyl)-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in mouse models of CLL and NHL.
特性
IUPAC Name |
3-(trifluoromethyl)-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c1-9-7-10(2)21-11(3)14(9)22-16(25)23-15(24)12-5-4-6-13(8-12)17(18,19)20/h4-8H,1-3H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNQDPNSOHAHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-({[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6031527.png)
![3-[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6031539.png)

![1-(1-isopropyl-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6031567.png)


![4-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6031581.png)
![4-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6031588.png)
![4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B6031592.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6031609.png)
![2-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6031618.png)

![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)